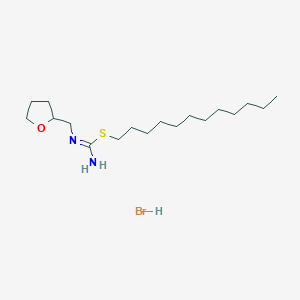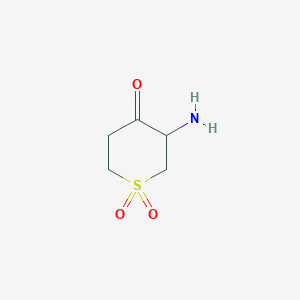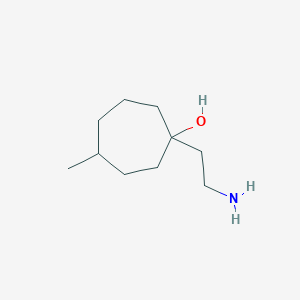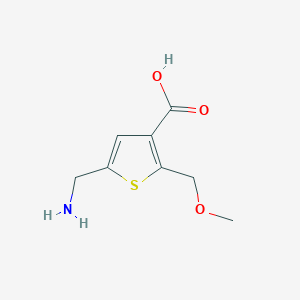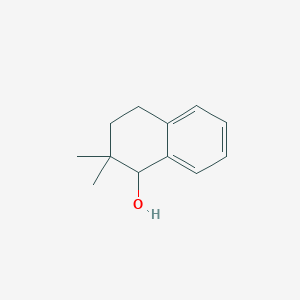
2,2-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-ol is an organic compound with the molecular formula C12H18O It is a derivative of tetrahydronaphthalene, characterized by the presence of two methyl groups at the 2-position and a hydroxyl group at the 1-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-ol typically involves the hydrogenation of naphthol derivatives. One common method is the catalytic hydrogenation of 2,2-dimethyl-1,2,3,4-tetrahydronaphthalen-1-one using a suitable catalyst under controlled conditions . The reaction is carried out in the presence of hydrogen gas, and the catalyst often used is palladium on carbon (Pd/C) or platinum oxide (PtO2).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure hydrogenation reactors and efficient catalysts to ensure high yield and purity. The reaction conditions, such as temperature and pressure, are optimized to maximize the production efficiency.
化学反応の分析
Types of Reactions
2,2-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone, 2,2-dimethyl-1,2,3,4-tetrahydronaphthalen-1-one.
Reduction: The compound can be reduced to form 2,2-dimethyl-1,2,3,4-tetrahydronaphthalene.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium trioxide (CrO3) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to replace the hydroxyl group with halogens.
Major Products
Oxidation: 2,2-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-one.
Reduction: 2,2-Dimethyl-1,2,3,4-tetrahydronaphthalene.
Substitution: Halogenated derivatives such as 2,2-dimethyl-1,2,3,4-tetrahydronaphthalen-1-chloride or 2,2-dimethyl-1,2,3,4-tetrahydronaphthalen-1-bromide.
科学的研究の応用
2,2-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic properties and applications in drug development.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.
作用機序
The mechanism of action of 2,2-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group allows it to form hydrogen bonds with various biomolecules, influencing their structure and function. The compound can also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
類似化合物との比較
Similar Compounds
2,2-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-one: This compound is the oxidized form of 2,2-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-ol.
1,2,3,4-Tetrahydronaphthalene: Lacks the hydroxyl and methyl groups, making it less reactive.
2,2-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine: Contains an amine group instead of a hydroxyl group.
Uniqueness
This compound is unique due to the presence of both the hydroxyl and methyl groups, which confer distinct chemical and physical properties. These structural features make it a valuable compound for various synthetic and research applications.
特性
分子式 |
C12H16O |
|---|---|
分子量 |
176.25 g/mol |
IUPAC名 |
2,2-dimethyl-3,4-dihydro-1H-naphthalen-1-ol |
InChI |
InChI=1S/C12H16O/c1-12(2)8-7-9-5-3-4-6-10(9)11(12)13/h3-6,11,13H,7-8H2,1-2H3 |
InChIキー |
GJIUZNMFBCIJDB-UHFFFAOYSA-N |
正規SMILES |
CC1(CCC2=CC=CC=C2C1O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


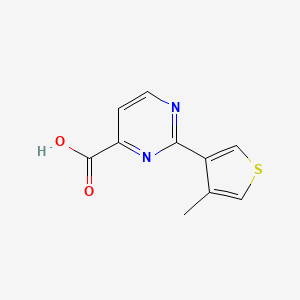
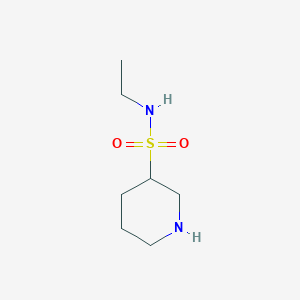
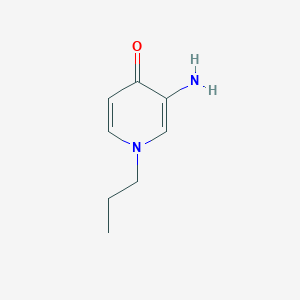
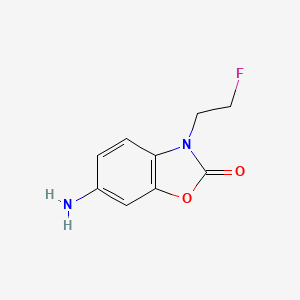
![7,7-Difluoro-6-phenyl-3-azabicyclo[4.1.0]heptane](/img/structure/B13179970.png)

